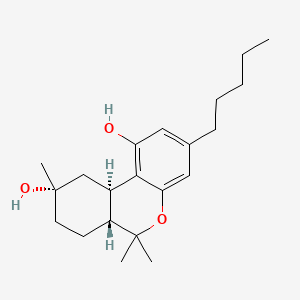

(+/-)-9alpha-hydroxy Hexahydrocannabinol

Description

Contextualization within the Expanding Cannabinoid Landscape

The cannabinoid research landscape is rapidly evolving from a primary focus on THC and CBD to a more nuanced investigation of a wide array of other cannabinoids. baymedica.comnasdaq.comcanndelta.com This shift is propelled by several factors, including advancements in analytical techniques, changes in the legal status of cannabis and hemp-derived products, and a growing consumer interest in wellness products with specialized effects. baymedica.comnih.gov As a result, minor cannabinoids like cannabigerol (B157186) (CBG), cannabinol (B1662348) (CBN), and tetrahydrocannabivarin (B162180) (THCV) are gaining prominence for their unique properties. nasdaq.comcanndelta.comgvbbiopharma.com

In parallel, the market for semi-synthetic cannabinoids has emerged, featuring compounds like Hexahydrocannabinol (B1216694) (HHC), which are typically produced from more abundant natural cannabinoids like CBD. nih.goveuropa.eucaymanchem.com This expansion into semi-synthetic derivatives has introduced a new layer of chemical diversity and complexity to the field. (+/-)-9α-Hydroxyhexahydrocannabinol finds its place in this context as a naturally occurring analog and metabolite of HHC, as well as an impurity in some synthetic cannabinoid products. caymanchem.comwikipedia.org Its presence highlights the intricate chemical transformations that cannabinoids can undergo, both naturally within the Cannabis sativa plant and through metabolic processes in the body. wikipedia.org

Chemical Classification and Advanced Nomenclature of (+/-)-9α-Hydroxyhexahydrocannabinol and Related Hydroxylated Hexahydrocannabinols

(+/-)-9α-Hydroxyhexahydrocannabinol is classified as a semi-synthetic, hydroxylated derivative of hexahydrocannabinol (HHC). wikipedia.org Pharmacologically, it is categorized as a cannabinoid due to its action on cannabinoid receptors. europa.eu Structurally, it belongs to the dibenzopyran class of compounds, which forms the core scaffold of many classical cannabinoids.

The nomenclature of this compound reveals key structural details:

Hexahydrocannabinol (HHC): This indicates the core structure is a derivative of THC where the double bond in the cyclohexene (B86901) ring has been hydrogenated (saturated with hydrogen atoms). cannareporter.eu This saturation results in an additional stereocenter at the C9 position. caymanchem.com

9α-Hydroxy: This specifies that a hydroxyl (-OH) group is attached to the 9th carbon atom, and its stereochemical orientation is "alpha," meaning it projects downwards from the plane of the ring system. This is distinct from its epimer, 9β-Hydroxyhexahydrocannabinol, where the hydroxyl group has an upward "beta" orientation. caymanchem.com

(+/-)-: This prefix, also known as 'rel' (for relative), indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

The formal IUPAC name for this racemic mixture is (6aR,9S,10aR)-rel-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,9-diol. caymanchem.com This compound is one of several hydroxylated HHCs, which also include metabolites hydroxylated at other positions, such as the C8 and C11 positions. caymanchem.comwikipedia.org

Interactive Data Table: Chemical Properties of (+/-)-9α-Hydroxyhexahydrocannabinol

| Property | Value |

| Formal Name | (6aR,9S,10aR)-rel-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,9-diol caymanchem.com |

| Common Synonyms | (±)-9α-hydroxy HHC, (±)-9α-OH-HHC caymanchem.com |

| Molecular Formula | C₂₁H₃₂O₃ caymanchem.com |

| Formula Weight | 332.5 g/mol caymanchem.com |

| CAS Number | 16964-49-1 caymanchem.com |

| Classification | Phytocannabinoid, Semi-Synthetic Cannabinoid caymanchem.com |

Research Significance and Academic Relevance within Cannabinoid Science

The academic relevance of (+/-)-9α-Hydroxyhexahydrocannabinol stems from several key areas. Firstly, it has been identified as a naturally occurring cannabinoid in high-potency strains of Cannabis sativa and as a metabolite of both Cannabidiol (B1668261) (CBD) and Hexahydrocannabinol (HHC). caymanchem.comwikipedia.org Its study is crucial for understanding the complete metabolic pathways of parent cannabinoids and for developing accurate analytical methods to detect their use. cbdoo.frnih.gov

Secondly, (+/-)-9α-Hydroxyhexahydrocannabinol often appears as an impurity in commercially marketed Δ⁸-THC products, making it an important analytical reference standard for quality control and regulatory purposes. caymanchem.comwikipedia.org The ability to identify and quantify such byproducts is essential for characterizing the composition of commercially available cannabinoid products.

Finally, the compound serves as a valuable tool for structure-activity relationship (SAR) studies. By comparing the pharmacological activity of 9α-hydroxy-HHC with its 9β epimer and the parent HHC molecule, researchers can elucidate how the position and stereochemistry of a hydroxyl group on the hexahydrocannabinol scaffold influence interaction with cannabinoid receptors. nih.gov While animal studies indicate that 9-OH-HHC compounds retain pharmacological activity, it is at a significantly lower potency—about one-tenth that of Δ⁹-THC—with both the 9α and 9β forms showing similar potencies. wikipedia.orgcbdoo.fr This information contributes to a more comprehensive understanding of the structural requirements for cannabimimetic activity. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C21H32O3 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,9-diol |

InChI |

InChI=1S/C21H32O3/c1-5-6-7-8-14-11-17(22)19-15-13-21(4,23)10-9-16(15)20(2,3)24-18(19)12-14/h11-12,15-16,22-23H,5-10,13H2,1-4H3/t15-,16-,21+/m1/s1 |

InChI Key |

KSGRDIFQZVURIF-ZOCZFRKYSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3C[C@@](CC[C@H]3C(OC2=C1)(C)C)(C)O)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)(C)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of +/ 9α Hydroxyhexahydrocannabinol

Regioselective and Stereoselective Synthesis of 9-Hydroxylated Hexahydrocannabinols

The regioselective and stereoselective synthesis of 9-hydroxylated hexahydrocannabinols (HHCs) is a challenging yet crucial aspect of cannabinoid chemistry. The orientation of the hydroxyl group at the C9 position significantly influences the biological activity of the molecule.

Chemical Derivatization Routes from Precursors (e.g., Epoxide Ring Opening, Grignard Reactions)

One of the documented routes to 9α-hydroxy-HHC involves the acid-catalyzed conversion of cannabidiol (B1668261) (CBD). nih.gov Under acidic conditions, CBD can cyclize to form various isomers of tetrahydrocannabinol (THC) and other related compounds. Notably, 9α-hydroxy-HHC has been identified as a byproduct in these reactions, particularly in simulated gastric fluid. nih.govnih.gov This suggests that acidic treatment of CBD can lead to the formation of a hydroxyl group at the C9 position, followed by or concurrent with the saturation of the double bond in the cyclohexene (B86901) ring to yield HHC. The reaction conditions, such as the type of acid used and the reaction time, can influence the product distribution.

While direct synthesis of 9α-hydroxy-HHC through epoxide ring-opening is not extensively detailed in the available literature, the transformation of a related compound, 9α,10α-epoxy-hexahydrocannabinol acetate, has been studied, indicating the potential of epoxide intermediates in the synthesis of functionalized HHCs. semanticscholar.org Epoxide ring-opening reactions are a common strategy in organic synthesis to introduce functional groups, and in the context of cannabinoids, this could theoretically be employed to introduce a hydroxyl group at the C9 position. The regioselectivity of the ring-opening would be critical to ensure hydroxylation at the desired carbon.

| Precursor | Reaction Type | Key Reagents/Conditions | Resulting Compound(s) | Reference |

|---|---|---|---|---|

| Cannabidiol (CBD) | Acid-Catalyzed Cyclization/Hydroxylation | Acidic conditions (e.g., simulated gastric juice) | Δ9-THC, 8-hydroxy-iso-HHC, 9α-hydroxy-HHC, Cannabinol (B1662348) | nih.gov |

Catalytic Hydrogenation Approaches for Hexahydrocannabinol (B1216694) Precursors and Subsequent Hydroxylation

The synthesis of HHC is commonly achieved through the catalytic hydrogenation of THC isomers, such as Δ8-THC and Δ9-THC. nih.govnih.gov This process involves the reduction of the double bond in the cyclohexene ring of THC, leading to the formation of two diastereomers: (9R)-HHC and (9S)-HHC. researchgate.netresearchgate.net The ratio of these diastereomers is dependent on the starting material and the catalyst used. For instance, hydrogenation of Δ9-THC often yields a majority of the (9S)-HHC epimer, while hydrogenation of Δ8-THC tends to produce more of the (9R)-HHC epimer.

Subsequent hydroxylation of the HHC mixture at the C9 position to yield 9α-hydroxy-HHC is a potential, though not extensively documented, synthetic step. This could theoretically be achieved through various oxidation methods known in organic chemistry. However, controlling the regioselectivity to target the C9 position and the stereoselectivity to obtain the α-configuration would be a significant challenge.

| Precursor | Catalyst | Resulting Diastereomer Ratio ((9S)-HHC : (9R)-HHC) | Reference |

|---|---|---|---|

| Δ9-THC | Not specified | Excess of (9S)-HHC | |

| Δ8-THC | Not specified | Excess of (9R)-HHC |

Enantioselective and Diastereoselective Synthetic Strategies

The stereochemistry at the C9 position is crucial for the biological activity of HHC and its derivatives. While specific enantioselective or diastereoselective synthetic strategies for (+/-)-9α-Hydroxyhexahydrocannabinol are not well-documented, the principles of stereoselective synthesis have been applied to related cannabinoids. For instance, the enantioselective total synthesis of other HHC derivatives has been achieved, demonstrating the feasibility of controlling the stereochemistry during the formation of the cannabinoid core structure.

Achieving a specific diastereomer, such as 9α-hydroxy-HHC, would require a synthetic route that allows for precise control over the introduction of the hydroxyl group. This could potentially involve the use of chiral catalysts or auxiliaries to direct the reaction towards the desired stereochemical outcome. The orientation of substituents on the cannabinoid scaffold plays a significant role in receptor binding and activity, making stereoselective synthesis a critical area of research in cannabinoid chemistry.

Biosynthetic Pathways and Biotransformation Analogues in Relevant Systems (e.g., in vitro conversion from other cannabinoids)

In addition to chemical synthesis, biological systems offer alternative routes for the production of hydroxylated cannabinoids. These methods can offer high selectivity and are often performed under milder conditions than traditional chemical reactions.

A significant finding in this area is the in vitro conversion of cannabidiol (CBD) to 9α-hydroxy-HHC. nih.gov Studies using simulated gastric juice have demonstrated that under acidic conditions mimicking the human stomach, CBD can be transformed into several other cannabinoids, including 9α-hydroxy-HHC. nih.gov In one study, after 20 hours of incubation in modified artificial gastric juice, the conversion rate of CBD to 9α-hydroxy-HHC was found to be 1.4%. nih.gov This suggests a potential biotransformation pathway in humans following oral ingestion of CBD.

Furthermore, microbial biotransformation presents a promising avenue for the specific hydroxylation of cannabinoids. Various microorganisms, including bacteria and fungi, have been shown to hydroxylate cannabinoids at different positions. While specific studies on the microbial conversion of HHC to 9α-hydroxy-HHC are limited, the existing research on other cannabinoids suggests that screening different microbial strains could lead to the discovery of enzymes capable of performing this specific transformation. For example, strains of Rhodococcus, Mycobacterium, Gordonia, and Dietzia have been shown to produce more polar, likely hydroxylated, derivatives of Δ9-THC. This biocatalytic approach could offer a green and highly selective method for the production of 9α-hydroxy-HHC.

| Precursor | System | Key Conditions | Resulting Compound(s) | Conversion Rate | Reference |

|---|---|---|---|---|---|

| Cannabidiol (CBD) | Modified artificial gastric juice (in vitro) | pH 1.2, 37°C, 20 hours | THC, Cannabinol, 9α-hydroxy-HHC, 8-OH-iso-HHC | 1.4% (to 9α-hydroxy-HHC) | nih.gov |

Pharmacological Characterization and Receptor Interaction Profiles of +/ 9α Hydroxyhexahydrocannabinol

Cannabinoid Receptor (CB1 and CB2) Binding Affinities and Functional Activity Profiles

(+/-)-9α-Hydroxyhexahydrocannabinol (9α-OH-HHC) is a semi-synthetic derivative and a metabolite of tetrahydrocannabinol (THC). wikipedia.orgwikipedia.org Research indicates that it retains cannabimimetic activity, though its potency is significantly lower than that of Δ⁹-THC. wikipedia.org Studies in animal models have demonstrated that its activity is approximately one-tenth the potency of Δ⁹-THC. wikipedia.org

Comparative Potency of 9-OH-HHC Isomers

| Compound | Potency Relative to Δ⁹-THC | Reference |

|---|---|---|

| 9α-Hydroxyhexahydrocannabinol | ~1/10th | wikipedia.org |

| 9β-Hydroxyhexahydrocannabinol | ~1/10th | wikipedia.org |

The orientation of the hydroxyl group at the 9-position gives rise to two stereoisomers: 9α-OH-HHC and 9β-OH-HHC. Pharmacological investigations reveal that both the 9α and 9β enantiomers exhibit similar levels of biological activity. wikipedia.org Neither isomer demonstrates a significant pharmacological advantage over the other, and both are characterized by their reduced potency when compared to Δ⁹-THC. wikipedia.org This suggests that the stereochemistry at this specific position does not dramatically alter the interaction with cannabinoid receptors to the same degree as the epimers of the parent compound, hexahydrocannabinol (B1216694) (HHC). wikipedia.orgcannareporter.eu

The demonstration of cannabimimetic effects, such as analgesia in preclinical models, indicates that 9α-OH-HHC functions as an agonist at cannabinoid receptors. wikipedia.orgresearchgate.net Its significantly lower potency compared to Δ⁹-THC suggests it may act as a partial agonist. wikipedia.orgnih.gov Partial agonists bind to and activate a given receptor but have only partial efficacy at the receptor relative to a full agonist. The available data on its in vivo effects align with an agonist or partial agonist profile, as it produces THC-like effects, albeit to a lesser degree. wikipedia.orgresearchgate.net

Molecular Mechanisms of Receptor Interaction and Activation (e.g., Molecular Docking, Conformational Analysis)

Detailed molecular docking and conformational analysis studies specifically for (+/-)-9α-hydroxyhexahydrocannabinol were not available in the reviewed scientific literature. However, computational studies on the parent compound, HHC, reveal the importance of the C9 substituent's conformation for receptor binding. nih.gov For HHC, the (9R) isomer's methyl group sits (B43327) in a favorable equatorial position within the receptor's active site, while the (9S) isomer is less stable, leading to weaker binding. nih.gov It can be inferred that the addition of a hydroxyl group at the C9 position, as in 9α-OH-HHC, would significantly alter the molecule's polarity and hydrogen-bonding potential within the receptor pocket, influencing its binding affinity and efficacy.

Modulation of Endocannabinoid System Components (Beyond Direct Receptor Binding)

There is currently a lack of specific research investigating the effects of (+/-)-9α-hydroxyhexahydrocannabinol on other components of the endocannabinoid system, such as the synthesis or degradation of endocannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) by enzymes like fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (B570770) (MAGL).

In Vivo Pharmacodynamic Assessments in Preclinical Animal Models (Excluding Human Clinical Data)

In vivo studies in mice have confirmed the pharmacological activity of 9α-OH-HHC. researchgate.net Research has focused on its antinociceptive properties, a classic indicator of cannabinoid activity. researchgate.net These preclinical assessments demonstrate that while 9α-OH-HHC is biologically active, its effects are substantially weaker than those of Δ⁹-THC. researchgate.net

The cannabinoid tetrad is a series of tests used to characterize the central activity of cannabinoids in rodents. These tests measure hypolocomotion, catalepsy, hypothermia, and analgesia. researchgate.netjohnshopkins.edu

Studies have specifically evaluated 9α-OH-HHC for its analgesic effects. In the acetic acid-induced writhing test in mice, 9α-OH-HHC exhibited a clear antinociceptive effect. researchgate.net However, this effect was significantly less pronounced than that produced by Δ⁹-THC at a comparable dose. researchgate.net While it was assessed alongside other tetrad measures like catalepsy and hypothermia, the primary reported finding was its weaker analgesic profile compared to Δ⁹-THC. researchgate.net

Antinociceptive Effects of 9α-OH-HHC in Mice (Acetic Acid Writhing Test)

| Compound | Inhibition of Writhing (%) | Reference |

|---|---|---|

| Δ⁹-THC | 85.4 ± 4.5 | researchgate.net |

| 9α-OH-HHC | 41.2 ± 11.2 | researchgate.net |

| 8-OH-iso-HHC | 32.7 ± 9.6 | researchgate.net |

Pain Modulation and Antinociceptive Activity Studies

Studies investigating the pain-modulating effects of (+/-)-9α-Hydroxyhexahydrocannabinol have demonstrated its potential as an antinociceptive agent, though with a lower potency compared to Δ⁹-Tetrahydrocannabinol (Δ⁹-THC). In a study utilizing the acetic acid-induced writhing test in mice, a model for visceral pain, 9α-OH-HHC was observed to produce an antinociceptive effect. researchgate.net However, this effect was notably weaker than that produced by Δ⁹-THC. researchgate.net

Further insights into the analgesic potential of related compounds come from studies on 9-nor-9-hydroxyhexahydrocannabinol isomers. The racemic mixture and levo isomer of both the 9α-hydroxy and 9β-hydroxy forms were found to be active in depressing spontaneous activity in mice. nih.gov Notably, only the 9β-hydroxy isomer demonstrated analgesic properties in mice with a potency comparable to morphine. nih.gov In a more detailed investigation, (+/-)-9-nor-9β-hydroxyhexahydrocannabinol (β-HHC) was found to be approximately equipotent with morphine in the mouse tail-flick test, a measure of spinal nociception, with an ED50 of 7.12 mg/kg. nih.govresearchgate.net These findings suggest that while the 9α-hydroxy configuration may contribute to some level of antinociception, the 9β-hydroxy isomer appears to be a more potent analgesic in this structural class. nih.gov

The antinociceptive effects of these compounds are believed to be mediated, at least in part, through the cannabinoid receptor system, which plays a crucial role in modulating pain signaling at both the peripheral and central levels. mdpi.com

Central Nervous System Modulatory Effects (e.g., Spontaneous Activity, Neurotransmitter Synthesis)

The central nervous system (CNS) effects of (+/-)-9α-Hydroxyhexahydrocannabinol and its analogs are characteristic of cannabinoid compounds, primarily involving the modulation of neurotransmitter systems and resulting in alterations of spontaneous activity. Studies on the related 9-nor-9-hydroxyhexahydrocannabinol isomers, including the 9α-hydroxy variant, have shown that these compounds depress spontaneous activity in mice. nih.gov

Furthermore, research on the structurally similar (+/-)-9-nor-9β-hydroxyhexahydrocannabinol (β-HHC) provides more specific insights into the neurochemical mechanisms. This compound was found to produce dose-dependent increases in the accumulation of newly synthesized dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the brains of mice. nih.govresearchgate.net This suggests an influence on catecholaminergic neurotransmission. Interestingly, the increase in catecholamine synthesis produced by β-HHC was blocked by pretreatment with the opioid antagonist naloxone, indicating a potential interaction with the opioid system in mediating these neurochemical effects. nih.gov However, the lack of cross-tolerance with morphine suggests that while there may be some shared pathways, the mechanisms of action are not identical. nih.gov

These findings indicate that compounds structurally related to 9α-OH-HHC can modulate key neurotransmitter systems in the brain, which likely underlies their effects on spontaneous activity and other behavioral parameters. The modulation of dopamine and norepinephrine pathways is a known mechanism through which various psychoactive compounds exert their effects on mood, arousal, and motor control.

Comparative Pharmacological Efficacy and Potency with Other Cannabinoids (e.g., Δ⁹-THC, Parent HHC Isomers, and Related Analogs)

The pharmacological efficacy and potency of (+/-)-9α-Hydroxyhexahydrocannabinol are best understood in the context of its comparison with the well-characterized cannabinoid Δ⁹-THC and the parent HHC isomers, (9R)-HHC and (9S)-HHC.

As previously noted, in the acetic acid-induced writhing test in mice, 9α-OH-HHC demonstrated a weaker antinociceptive effect than Δ⁹-THC. researchgate.net This suggests a lower potency in this particular assay of visceral pain.

In terms of general cannabimimetic activity, studies on the parent HHC isomers provide a valuable framework for comparison. The (9R)-HHC isomer generally exhibits a pharmacological profile more similar to that of Δ⁹-THC, while the (9S)-HHC isomer is significantly less potent. nih.govnih.gov Research has shown that the potency and efficacy of (9R)-HHC are comparable to those of Δ⁹-THC in G-protein activation assays. nih.gov In contrast, (9S)-HHC demonstrates lower potency and efficacy in these same assays. nih.gov

The binding affinities of the parent HHC isomers to the cannabinoid receptors also highlight these differences. The (9R)-HHC isomer has a binding affinity at the CB1 and CB2 receptors that is similar to Δ⁹-THC, whereas the (9S)-HHC isomer has a significantly lower affinity. nih.govwikipedia.org

Below are interactive data tables summarizing the comparative receptor binding affinities and functional potencies of the parent HHC isomers and Δ⁹-THC. While direct data for (+/-)-9α-hydroxy Hexahydrocannabinol is not available in this format, these tables provide a crucial reference for understanding the structure-activity relationships within this class of compounds.

Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki, nM)

| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |

|---|---|---|

| (9R)-HHC | 15 ± 0.8 | 13 ± 0.4 |

| (9S)-HHC | 176 ± 3.3 | 105 ± 26 |

Table 2: Comparative Cannabinoid Receptor Functional Potency (EC50, nM)

| Compound | CB1 Receptor Potency (EC50, nM) | CB2 Receptor Potency (EC50, nM) |

|---|---|---|

| (9R)-HHC | 3.4 ± 1.5 | 6.2 ± 2.1 |

| (9S)-HHC | 57 ± 19 | 55 ± 10 |

Structure Activity Relationship Sar Studies of 9 Hydroxylated Hexahydrocannabinols

Impact of the 9α-Hydroxy Group on Cannabinoid Receptor Binding and Functional Activity

The introduction of a hydroxyl group at the C-9 position of the hexahydrocannabinol (B1216694) (HHC) scaffold significantly alters the molecule's properties, introducing a potential point for hydrogen bonding within the cannabinoid receptors, CB1 and CB2. The specific stereoisomer, 9α-hydroxy HHC, is characterized by an axial orientation of this hydroxyl group. While detailed pharmacological data for 9α-hydroxy HHC is limited, it has been identified as a metabolite of HHC. dundee.ac.uk The impact of this functional group can be inferred from the broader principles of cannabinoid SAR. Generally, hydroxyl groups can either increase or decrease binding affinity depending on their position and orientation, as they can form hydrogen bonds with specific amino acid residues in the receptor's binding pocket. However, an unfavorably positioned hydroxyl group can also introduce steric hindrance or energetically unfavorable interactions, leading to reduced activity. The axial position of the 9α-hydroxy group places it in a sterically hindered environment, which, as discussed in subsequent sections, is generally associated with lower cannabinoid receptor activity compared to its equatorial (9β) counterpart.

Stereochemical Influence on Pharmacological Profiles (e.g., 9α vs. 9β, 6aR/S, 10aR/S Configurations)

Stereochemistry is a paramount determinant of the pharmacological activity in 9-hydroxylated hexahydrocannabinols. The spatial arrangement of substituents dictates the molecule's ability to adopt the optimal conformation for effective binding to and activation of cannabinoid receptors.

The most critical stereochemical feature in this class of compounds is the orientation of the C-9 substituent. The two epimers, 9α (axial) and 9β (equatorial), exhibit vastly different pharmacological profiles. This is best illustrated by the closely related C-9 methyl analogs, (9S)-HHC and (9R)-HHC, which correspond to the axial and equatorial positions, respectively. acs.org Studies consistently demonstrate that the (9R)-HHC epimer, with its equatorial methyl group, possesses significantly higher binding affinity and functional potency at both CB1 and CB2 receptors, with activity levels often approaching those of Δ⁹-THC. researchgate.netnih.gov In contrast, the (9S)-HHC epimer, with its axial methyl group analogous to the 9α-hydroxy configuration, shows markedly reduced affinity and is a much weaker partial agonist. nih.govcaymanchem.com

This principle extends to the 9-hydroxy analogs. For instance, 9-nor-9β-hydroxyhexahydrocannabinol, which features an equatorial hydroxyl group, is a potent cannabinoid. wikipedia.org Conversely, the 9α-hydroxy epimer, with its axial hydroxyl group, is expected to have considerably lower activity due to less favorable interactions within the receptor binding site. nih.govnih.gov

The core stereochemistry of the dibenzopyran ring system, specifically at the 6a and 10a positions, is also crucial. The naturally occurring and most active classical cannabinoids possess the (6aR, 10aR) configuration. nih.gov This specific arrangement creates the characteristic three-dimensional shape necessary for high-affinity receptor binding, and synthetic efforts in this area typically preserve this stereochemical foundation to ensure potent cannabimimetic activity.

| Compound | C-9 Stereochemistry | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

|---|---|---|---|---|

| (9R)-HHC (Equatorial) | R (Equatorial) | CB1 | 15 | 3.4 - 53.4 |

| (9R)-HHC (Equatorial) | R (Equatorial) | CB2 | 13 | 6.2 |

| (9S)-HHC (Axial) | S (Axial) | CB1 | 176 | 57 - 624.3 |

| (9S)-HHC (Axial) | S (Axial) | CB2 | - | - |

| Δ⁹-THC (Reference) | - | CB1 | ~40 | ~4.8 |

Data compiled from multiple sources reflecting the range of reported values. nih.govnih.govcaymanchem.com Note: (9R)-HHC is analogous to 9β-OH-HHC and (9S)-HHC is analogous to 9α-OH-HHC.

Contributions of Other Structural Elements (e.g., Side Chain Length, Aromatic Ring Modifications) to Cannabinoid Activity

Beyond the critical C-9 stereocenter, other structural features of the 9-hydroxy HHC molecule are vital for its interaction with cannabinoid receptors. The alkyl side chain attached to the aromatic ring is a key pharmacophore, with its length and structure directly influencing binding affinity. caymanchem.com

Structure-activity relationship studies have established that for classical cannabinoids, a minimum of three carbons in the side chain is required for CB1 receptor binding. caymanchem.com Potency generally increases as the chain length extends, with optimal activity often seen with side chains of five to eight carbons. caymanchem.comnih.gov This principle holds for 9-hydroxylated HHCs. Research into synthetic 9β-hydroxy-HHC analogs has demonstrated that modifying the standard n-pentyl side chain can lead to exceptionally potent compounds. For example, the introduction of a dimethylheptyl side chain or the creation of more complex, conformationally restricted side chains, such as a 1'-hexyl-cyclobut-1-yl group, results in ligands with very high, sub-nanomolar binding affinities for both CB1 and CB2 receptors. acs.org The compound AM2389, a 9β-Hydroxy-HHC analog with a seven-atom-long side chain substituted with a cyclopentyl ring at the C1' position, demonstrates exceptionally high affinity for both CB1 and CB2 receptors. acs.org

Modifications to the aromatic A-ring are less common but can also modulate activity. The phenolic hydroxyl group at the C-1 position is considered essential for high-affinity binding, as it acts as a crucial hydrogen bond donor in the receptor.

| Compound | Side Chain Structure | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|---|

| AM2389 | 1'-hexyl-cyclobut-1'-yl | 0.97 | 5.25 |

Data from Nikas, S. P., et al. (2010). acs.org

Computational Chemistry and Molecular Modeling for SAR Elucidation and Predictive Pharmacology

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of cannabinoids at an atomic level. uoa.gr Molecular docking and molecular dynamics simulations provide crucial insights into how different stereoisomers, such as 9α- and 9β-hydroxy HHC, interact with the CB1 and CB2 receptor binding pockets. nih.gov

Modeling studies performed on the (9R)- and (9S)-HHC epimers explain the significant differences observed in their biological activities. researchgate.netnih.gov These studies show that the more active (9R)-HHC, with its equatorial C-9 substituent, fits favorably into the receptor's active site. Its cyclohexyl ring primarily adopts a stable chair conformation, which orients the side chain and other key features for optimal interaction with hydrophobic and polar residues within the binding pocket. nih.gov

In stark contrast, the less active (9S)-HHC, with its axial C-9 substituent, experiences less favorable binding. nih.gov Computational results indicate that within the active site, this epimer exists in an equilibrium between the higher-energy chair and twist-boat conformations. This conformational instability leads to a less optimal fit and weaker interactions, ultimately resulting in reduced binding affinity and functional potency. nih.gov

These computational findings can be directly extrapolated to the 9-hydroxy HHC epimers. The 9α-hydroxy group, being in an axial position, would be predicted to induce similar conformational instability as seen with (9S)-HHC, leading to weaker receptor binding. Conversely, the 9β-hydroxy HHC, with its equatorial hydroxyl group, would be expected to adopt a more stable, lower-energy conformation that is conducive to high-affinity binding and potent receptor activation. These in silico models provide a rational basis for the observed SAR and are critical for the predictive design of novel cannabinoid ligands with specific pharmacological profiles. researchgate.netuoa.gr

Advanced Analytical Methodologies for Characterization and Quantification of +/ 9α Hydroxyhexahydrocannabinol

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatography, coupled with mass spectrometry, forms the cornerstone for the analysis of HHC and its metabolites. nih.gov These methods allow for the separation, identification, and quantification of diastereomers and other related compounds. caymanchem.comforgehemp.com

The hydrogenation of tetrahydrocannabinol (THC) to produce HHC creates a new stereocenter at the C-9 position, resulting in two diastereomers: (9R)-HHC and (9S)-HHC. caymanchem.comforgehemp.com These isomers exhibit different biological activities, making their separation and individual quantification crucial. researchgate.net Since the mass spectra of these epimers are virtually identical, chromatographic separation is essential for their differentiation. researchgate.net

Chiral chromatography is the definitive technique for resolving these enantiomers. Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed utilizing chiral columns for the simultaneous quantification of (9R)- and (9S)-HHC and their metabolites in biological samples like human urine, oral fluid, and blood. nih.govscispace.com One such method employs an immobilized amylose (B160209) tris(3-chloro-5-methylphenylcarbamate)-based chiral column (Lux i-Amylose-3) with an isocratic elution of methanol (B129727) to achieve separation. nih.govscispace.com Another approach for separating the metabolites uses a Lux AMP chiral column. nih.gov Supercritical Fluid Chromatography (SFC) has also been identified as a suitable technique for the separation of chiral molecules like HHC diastereomers. nih.gov

Table 1: Chiral LC-MS/MS Method Parameters for HHC Epimer Separation Data compiled from multiple research sources.

| Parameter | Details | Source(s) |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govscispace.com |

| Chiral Column (HHCs) | Immobilized amylose tris(3-chloro-5-methylphenylcarbamate) | nih.govscispace.com |

| Chiral Column (Metabolites) | Lux AMP (proprietary chiral selector) | nih.gov |

| Mobile Phase (HHCs) | Isocratic elution with methanol | nih.govscispace.com |

| Mobile Phase (Metabolites) | Isocratic elution with methanol and water (80/20, v/v) | nih.gov |

| Detection Mode | Positive ionization for HHC epimers, negative ionization for metabolites | nih.govscispace.com |

Liquid chromatography coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for elucidating the metabolic fate of HHC. Non-targeted analysis using LC-HRMS-MS on plasma and urine samples has shown that HHC undergoes biotransformation reactions similar to other well-known cannabinoids. nih.govresearchgate.netsemanticscholar.org The primary Phase I reactions involve oxidation at the C11 position and on the pentyl side chain, which leads to the formation of corresponding hydroxylated and carboxylic acid species. nih.govsemanticscholar.org This is followed by extensive Phase II glucuronidation of both the parent HHC and its Phase I metabolites. nih.govsemanticscholar.org

Ultra-high-performance liquid chromatography (UHPLC) coupled to a quadrupole time-of-flight mass spectrometer (QToF-MS) is also utilized for identifying potential metabolites. researchgate.net Validated LC-MS/MS methods are available for the quantitative confirmation of HHC stereoisomers and their hydroxylated and carboxylated metabolites in blood and for their qualitative identification in urine. researchgate.netdntb.gov.ua These methods are critical for understanding the pharmacokinetic profile of HHC. nih.govresearchgate.net For instance, studies have found that HHC itself is often detectable only in plasma, not in urine, where its metabolites are more prevalent. nih.govresearchgate.netsemanticscholar.org

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are widely used for the analysis of HHC and its derivatives. nih.gov These methods can successfully separate and identify HHC diastereomers from other cannabinoids. nih.govcaymanchem.com GC-MS has been effectively applied to differentiate and quantify (9R)-HHC and (9S)-HHC in various matrices, including seized materials and whole blood. researchgate.netnih.gov

A GC-MS method previously used for quantifying Δ9-THC and its metabolites was successfully extended to include (9R)- and (9S)-HHC in serum and plasma samples from drivers. researchgate.net GC-MS analysis can separate the diastereomers of HHC as well as the diastereomers of 9-hydroxyhexahydrocannabinol. forgehemp.com While the mass spectra of the HHC diastereomers show only minor differences, the chromatographic resolution provided by GC allows for their unambiguous identification, provided that verified reference standards are used. nih.govcaymanchem.comforgehemp.com

Table 2: Application of GC-MS in HHC Analysis Data compiled from multiple research sources.

| Application | Matrix | Analytes | Source(s) |

| Quantification | Seized Material | (9R)-HHC, (9S)-HHC | researchgate.net |

| Quantification | Whole Blood | (9R)-HHC, (9S)-HHC | researchgate.net |

| Quantification | Serum/Plasma | (9R)-HHC, (9S)-HHC | researchgate.net |

| Separation & Identification | Reference Standards | (9R)-HHC, (9S)-HHC, 9α-OH-HHC, 9β-OH-HHC | forgehemp.com |

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

While chromatographic methods are essential for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of cannabinoids like (+/-)-9α-Hydroxyhexahydrocannabinol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure and stereochemistry of HHC diastereomers. caymanchem.com Full characterization using 1D and 2D NMR experiments is necessary for unambiguous confirmation of the 9(S) and 9(R) epimers. caymanchem.comresearchgate.net ¹H NMR analysis, in particular, can reveal discriminant chemical shifts that allow for the correct stereochemical assignment when compared to synthesized reference materials. researchgate.netunimi.it

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for identifying unknown metabolites. nih.govsemanticscholar.org Non-targeted LC-HRMS-MS analysis allows for the elucidation of biotransformation pathways by identifying metabolites based on their exact mass and fragmentation patterns. nih.govresearchgate.net Although the fragmentation patterns of the HHC diastereomers themselves are very similar, HRMS/MS can reveal subtle differences. researchgate.net For example, specific discriminant fragments have been identified in the HRMS/MS patterns for (9S)-HHC and (9R)-HHC. researchgate.net

Development of Stereoselective Bioanalytical Methods for Isomeric Differentiation in Biological Matrices

Given the stereospecific activity of HHC epimers, developing bioanalytical methods that can differentiate between these isomers in biological matrices is of high importance for clinical and forensic toxicology. researchgate.net Several sensitive and stereoselective LC-MS/MS methods have been developed and validated for the quantitative detection of (9R)-HHC, (9S)-HHC, and their various hydroxylated and carboxylated metabolites in human blood, oral fluid, and urine. researchgate.netnih.govscispace.com

These methods typically involve extraction from a small sample volume (e.g., 100 μL) followed by chromatographic separation on a chiral column. nih.govscispace.com The ability to resolve the epimers allows laboratories to determine the specific composition of the administered drug while also monitoring for key biomarkers of exposure. researchgate.net For instance, studies using these methods have determined that 11-nor-9(R)-HHC-COOH is the most abundant metabolite in blood, while 8(R)OH-9(R)HHC is the most prevalent in urine, providing crucial information for interpreting toxicological results. researchgate.netnih.govresearchgate.net

Method Validation and Quality Control in Research Settings

Rigorous method validation is essential to ensure the reliability and accuracy of analytical data for HHC and its metabolites. Validation is typically performed according to established guidelines, such as those from the Food and Drug Administration (FDA) or the German Society of Toxicological and Forensic Chemistry (GTFCh). nih.govresearchgate.net

Key validation parameters include:

Linearity: Calibration curves are established across a range of concentrations, with coefficients of determination (r²) systematically greater than 0.99. nih.govresearchgate.net

Selectivity: The method's ability to differentiate and quantify the analytes in the presence of other components in the matrix is confirmed. frontiersin.org

Precision and Accuracy: Intra- and inter-day precision and accuracy are assessed to ensure reproducibility. frontiersin.orgnih.gov For example, validated methods demonstrate low bias (<6%) and good precision (<10%). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified is determined. LLOQs as low as 0.15-0.25 ng/mL have been achieved for HHC epimers in plasma/serum. researchgate.netnih.gov

Matrix Effects: The influence of the biological matrix on ionization is evaluated to prevent under- or overestimation of analyte concentrations. nih.gov

Stability: The stability of analytes is tested under various conditions, including freeze-thaw cycles and storage at different temperatures, to ensure sample integrity. researchgate.net

Adherence to these quality control measures ensures that the analytical methods are fit for purpose in both research and routine forensic and clinical settings. researchgate.net

Origin and Occurrence in Non Human Biological and Environmental Matrices

Natural Occurrence as Minor Oxygenated Cannabinoids in Plant Species

(+/-)-9α-hydroxy Hexahydrocannabinol (B1216694) (9α-OH-HHC) has been identified as a naturally occurring minor oxygenated cannabinoid in the plant species Cannabis sativa L. nih.govnih.govwikipedia.org. Its isolation from high-potency varieties of Cannabis sativa demonstrates that it is a genuine phytocannabinoid, albeit found in smaller quantities compared to major cannabinoids like Δ9-THC and CBD.

The structure of this compound was elucidated using advanced spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The presence of a hydroxyl group at the C-9 position was confirmed through detailed spectroscopic analysis. nih.gov Along with 9α-OH-HHC, several other structurally related HHC analogs have also been found to occur naturally in Cannabis, including 7-oxo-9α-hydroxyhexahydrocannabinol, 10α-hydroxyhexahydrocannabinol, and 10aR-hydroxyhexahydrocannabinol. nih.govwikipedia.org

The discovery of these minor oxygenated cannabinoids contributes to the understanding of the complex chemical profile of the Cannabis plant. researchgate.net

Table 1: Isolation of 9α-hydroxyhexahydrocannabinol from Cannabis sativa L.

| Source Material | Compound Isolated | Analytical Techniques Used | Reference |

|---|

Formation as Metabolites or Impurities from Other Cannabinoids (e.g., Δ8-THC, Cannabidiol)

Beyond its natural occurrence, 9α-hydroxy Hexahydrocannabinol can also be formed as a metabolite from other cannabinoids. Research has indicated that Cannabidiol (B1668261) (CBD) can be metabolized into 9α-hydroxy-HHC within the body. wikipedia.org This transformation highlights one of the metabolic pathways for CBD.

Additionally, compounds structurally similar to 9α-OH-HHC have been identified as impurities in commercial products containing other cannabinoids. For instance, (±)-9β-hydroxy Hexahydrocannabinol, a stereoisomer of 9α-OH-HHC, has been found as an impurity in products marketed as containing Δ8-Tetrahydrocannabinol (Δ8-THC). caymanchem.com The presence of such impurities can arise from the chemical processes used to synthesize or convert cannabinoids like CBD into Δ8-THC. caymanchem.com

Table 2: Formation of 9α-OH-HHC and Related Compounds from Precursor Cannabinoids

| Precursor Cannabinoid | Resulting Compound | Context of Formation | Reference |

|---|---|---|---|

| Cannabidiol (CBD) | 9α-hydroxy-HHC | Metabolism in the body | wikipedia.org |

Biotransformation in Non-Human Biological Systems (e.g., Animal Models, Microorganisms)

The biotransformation of cannabinoids has been observed in various non-human biological systems, including animal models and microorganisms.

In animal models, early studies detected that the administration of Δ9-THC or Δ8-THC to mice resulted in metabolites where the double bond was reduced, yielding hexahydrocannabinol derivatives. mdpi.com Specifically, when Δ8-THC was incubated with mouse liver microsomal preparations, it was metabolized into 8α,9α-epoxyhexahydrocannabinol, a related epoxide compound. nih.gov Furthermore, as mentioned previously, Cannabidiol has been shown to metabolize into 9α-hydroxy-HHC in the body, which would include animal models. wikipedia.org

Microorganisms are also capable of transforming cannabinoids. Numerous microbial species can biotransform Δ9-THC, primarily through hydroxylation, leading to a variety of mono- and dihydroxylated derivatives. researchgate.netresearchgate.net Fungi such as Fusarium nivale and Gibberella fujikuroi have been noted for their ability to hydroxylate Δ9-THC. researchgate.netresearchgate.net Similarly, various alkane-degrading bacteria, particularly from the genera Rhodococcus and Mycobacterium, can yield more polar derivatives of Δ9-THC. nih.gov While these studies demonstrate the general capability of microorganisms to hydroxylate the cannabinoid structure, the specific formation of (+/-)-9alpha-hydroxy Hexahydrocannabinol through microbial biotransformation is a potential area for further investigation. researchgate.netnih.gov

Table 3: Biotransformation of Cannabinoids in Non-Human Systems

| Biological System | Substrate Cannabinoid | Resulting Metabolite/Product | Reference |

|---|---|---|---|

| Mouse Liver Microsomes | Δ8-Tetrahydrocannabinol (Δ8-THC) | 8α,9α-epoxyhexahydrocannabinol | nih.gov |

| Animal Models (in vivo) | Cannabidiol (CBD) | 9α-hydroxy-HHC | wikipedia.org |

| Fungi (e.g., Fusarium nivale) | Δ9-Tetrahydrocannabinol (Δ9-THC) | Mono- and dihydroxylated derivatives | researchgate.net |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 9α-OH-HHC |

| Δ9-Tetrahydrocannabinol | Δ9-THC |

| Δ8-Tetrahydrocannabinol | Δ8-THC |

| Cannabidiol | CBD |

| Hexahydrocannabinol | HHC |

| 7-oxo-9α-hydroxyhexahydrocannabinol | |

| 10α-hydroxyhexahydrocannabinol | |

| 10aR-hydroxyhexahydrocannabinol | |

| (±)-9β-hydroxy Hexahydrocannabinol | |

| 8α,9α-epoxyhexahydrocannabinol | |

| 11-hydroxyhexahydrocannabinol | 11-OH-HHC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.